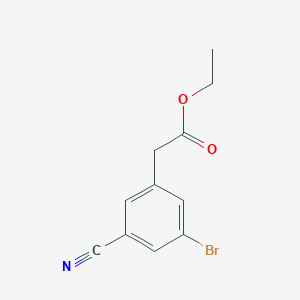

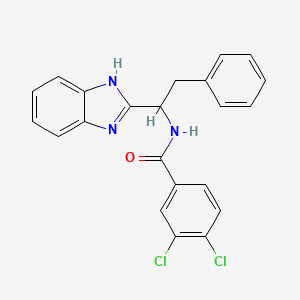

![molecular formula C18H11ClN2O2S B2378797 1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 2377034-50-7](/img/structure/B2378797.png)

1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, a novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Applications De Recherche Scientifique

Crystallographic and Spectroscopic Analysis

- The compound's synthesis and crystallographic characteristics have been studied in various forms. For instance, Kumarasinghe, Hruby, and Nichol (2009) discussed the synthesis of related compounds, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Structural and Molecular Studies

- Detailed structural and molecular analyses of similar compounds have been conducted to understand their chemical properties. Alaşalvar et al. (2014) performed crystallographic, spectroscopic, and computational studies to elucidate the structure and properties of related molecules (Alaşalvar et al., 2014).

Potential Antimicrobial Applications

- Some derivatives of the compound have been explored for their antimicrobial properties. For example, Liu et al. (2020) designed and synthesized derivatives showing significant antifungal activity against various fungi, highlighting the compound's potential in developing new antifungal agents (Liu et al., 2020).

Applications in Dye and Pigment Industry

- Derivatives of this compound have been used in the synthesis of dyes and pigments. Tao et al. (2019) reported on the synthesis of carboxylic pyrazolone-based heterocyclic dyes, demonstrating the compound's utility in developing new colorants (Tao et al., 2019).

Nonlinear Optical (NLO) Material Applications

- The compound and its derivatives have been investigated for their potential in nonlinear optical applications. Chandrakantha et al. (2013) synthesized N-substituted derivatives and evaluated their optical nonlinearity, suggesting their use in optical limiting applications (Chandrakantha et al., 2013).

Safety And Hazards

The safety and hazards of a specific pyrazole derivative would depend on its exact structure and its biological activities. For example, a chemical scaffold, 4,5-dihydropyrazole-1-carboxylic acid- [(4-chlorophenyl)-amide], was demonstrated to possess potential metabolic liability in forming a reactive intermediate, CPIC, in humans .

Orientations Futures

Given the wide range of biological activities and the diverse therapeutic categories of pyrazole derivatives, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the pyrazole scaffold.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2S/c19-12-6-8-13(9-7-12)21-17-14(10-15(24-17)18(22)23)16(20-21)11-4-2-1-3-5-11/h1-10H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJOFQZYXLVRBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)

![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)

![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)

![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)

![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)